Cas no 2870652-60-9 (4-nitronaphthalene-1-sulfonyl fluoride)

4-Nitronaphthalene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by its nitronaphthalene core structure. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives through nucleophilic substitution reactions. The presence of both the electron-withdrawing nitro group and the sulfonyl fluoride moiety enhances its reactivity, making it suitable for selective modifications in complex molecular frameworks. Its stability under ambient conditions and compatibility with a range of solvents further contribute to its utility in research and industrial applications. The compound is valued for its role in developing pharmaceuticals, agrochemicals, and advanced materials.
4-nitronaphthalene-1-sulfonyl fluoride structure
2870652-60-9 structure
Product Name:4-nitronaphthalene-1-sulfonyl fluoride
CAS No:2870652-60-9
MF:C10H6FNO4S
MW:255.222344875336
CID:5563526
PubChem ID:166000991
Update Time:2025-06-11

4-nitronaphthalene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-1-naphthalenesulfonyl fluoride (ACI)
    • 1-Naphthalenesulfonyl fluoride, 4-nitro- (ACI)
    • 4-nitronaphthalene-1-sulfonyl fluoride
    • Inchi: 1S/C10H6FNO4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H
    • InChI Key: YDYCRVWCHCLYOZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C2C(=CC=CC=2)C(S(F)(=O)=O)=CC=1)=O

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Additional information on 4-nitronaphthalene-1-sulfonyl fluoride

Comprehensive Analysis of 4-Nitronaphthalene-1-sulfonyl fluoride (CAS No. 2870652-60-9): Properties, Applications, and Industry Trends

The chemical compound 4-nitronaphthalene-1-sulfonyl fluoride (CAS No. 2870652-60-9) has garnered significant attention in recent years due to its versatile applications in organic synthesis and material science. As a sulfonyl fluoride derivative, it plays a pivotal role in click chemistry and bioconjugation, aligning with the growing demand for efficient crosslinking agents in pharmaceutical research. Its unique molecular structure, featuring both a nitro group and a sulfonyl fluoride moiety, enables selective reactivity under mild conditions—a key advantage for researchers exploring protein labeling and covalent inhibitors.

Recent studies highlight the compound’s utility in SuFEx (Sulfur Fluoride Exchange) reactions, a groundbreaking methodology coined by Nobel laureate K. Barry Sharpless. This positions 2870652-60-9 as a valuable building block for drug discovery, particularly in designing targeted covalent inhibitors for enzymes like kinases. Industry forums frequently discuss its stability compared to traditional acyl fluorides, with users searching for "4-nitronaphthalene-1-sulfonyl fluoride solubility" or "SuFEx reaction conditions," reflecting practical concerns in lab workflows.

From a synthetic perspective, the electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl fluoride, making it ideal for nucleophilic aromatic substitution (SNAr) reactions. Analytical data reveals its crystalline form and compatibility with common solvents like DMF and acetonitrile, addressing frequent queries such as "how to purify 4-nitronaphthalene-1-sulfonyl fluoride." Environmental considerations are also emerging, with researchers investigating its biodegradability—a topic gaining traction in green chemistry circles.

Market trends indicate rising procurement of 2870652-60-9 by CROs (Contract Research Organizations) specializing in proteomics. Its role in activity-based protein profiling (ABPP) is particularly notable, as evidenced by PubMed citations. For storage, recommendations emphasize anhydrous conditions at -20°C, a detail often queried as "4-nitronaphthalene-1-sulfonyl fluoride stability." Regulatory databases confirm its non-hazardous classification under standard handling protocols, though proper PPE remains advised.

Innovative applications extend to polymer chemistry, where its fluorosulfate group enables the synthesis of self-healing materials. Patent filings from 2020–2023 showcase its use in smart coatings, correlating with searches for "sulfonyl fluorides in material science." The compound’s X-ray crystallography data (CCDC entries) further supports structure-activity studies, a focal point for computational chemists modeling covalent drug binding.

In summary, 4-nitronaphthalene-1-sulfonyl fluoride exemplifies the convergence of synthetic efficiency and functional diversity. As AI-driven high-throughput screening accelerates discovery, this compound’s relevance in fragment-based drug design is poised to expand—answering the persistent industry question: "Which sulfonyl fluorides are best for covalent probes?" With rigorous characterization and evolving applications, it remains a cornerstone of modern medicinal chemistry toolkits.

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